molecular formula C16H8Cl3NO B1420626 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 40846-33-1

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No. B1420626
CAS RN: 40846-33-1
M. Wt: 336.6 g/mol
InChI Key: XAXRDHSWWFVAPD-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular weight of “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is 336.60 . The compound contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .


Physical And Chemical Properties Analysis

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a solid at ambient temperature . Its molecular weight is 336.60 .

Scientific Research Applications

Spectroscopic Characterization and Nonlinear Optical (NLO) Properties

Quinoline derivatives have been extensively studied for their structural parameters and spectroscopic characteristics using DFT and TD-DFT/PCM calculations. For example, research on derivatives such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and its analogs demonstrated the molecular structure, spectral characteristics (FT-IR, NMR, UV–Vis), and nonlinear optical properties. These studies aid in understanding the potential biological and corrosion inhibition applications of these compounds through detailed analysis of their electronic interactions and stabilization energies (Wazzan, Al-Qurashi, & Faidallah, 2016).

Structural and Optical Properties of Thin Films

Quinoline derivatives also exhibit unique structural and optical properties when deposited as thin films. Research on compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) has shown that these materials become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties have implications for their use in photovoltaic devices and other electronic applications, as they influence the absorption parameters, molar extinction coefficient, and oscillator strength, among other optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

The photovoltaic properties of quinoline derivatives, such as 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ch-HPQ), are significant for the development of organic–inorganic photodiode fabrication. These compounds have been used to create devices that exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, highlighting their potential in the fabrication of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fungicidal Activity

Quinoline derivatives have been explored for their fungicidal activity, providing a foundation for developing new agricultural chemicals. A study on the synthesis and evaluation of a series of fluorinated quinoline amide compounds, including 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride, demonstrated significant activity against various fungi at low concentrations. This research suggests the potential of such compounds as lead structures for new fungicides (Ni et al., 2015).

properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRDHSWWFVAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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